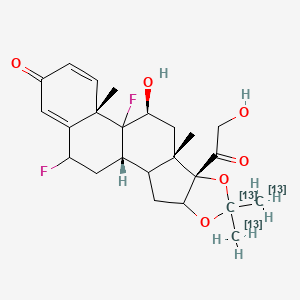
(R)-Lercanidipine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
®-Lercanidipine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Lercanidipine.
Biology: The compound is used in biological studies to understand its interaction with calcium channels and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic benefits in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the pharmaceutical industry for the development of more effective and safer antihypertensive drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where deuterated aldehydes, deuterated β-keto esters, and ammonia are reacted under controlled conditions.
Esterification: The intermediate is then esterified using deuterated alcohols to form the desired ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated precursors are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various deuterated derivatives and their corresponding oxidized or reduced forms.
Mecanismo De Acción
®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, allowing for a more prolonged and consistent therapeutic effect.
Comparación Con Compuestos Similares
Lercanidipine Hydrochloride: The non-deuterated form of the compound, used for the same therapeutic purposes.
Amlodipine: Another calcium channel blocker with similar antihypertensive effects.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness: ®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This modification can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Lercanidipine-d3 Hydrochloride involves the resolution of racemic Lercanidipine-d3 Hydrochloride using an enantioselective chromatographic column.", "Starting Materials": [ "Racemic Lercanidipine-d3 Hydrochloride" ], "Reaction": [ "The racemic Lercanidipine-d3 Hydrochloride is loaded onto an enantioselective chromatographic column", "The column separates the racemic mixture into its enantiomers based on their differing affinities for the stationary phase", "The (R)-enantiomer is eluted from the column and collected", "The collected (R)-Lercanidipine-d3 is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent" ] } | |
Número CAS |
1217724-52-1 |
Fórmula molecular |
C36H42ClN3O6 |
Peso molecular |
651.215 |
Nombre IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |
Clave InChI |
WMFYOYKPJLRMJI-UUOWBLICSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Sinónimos |
(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







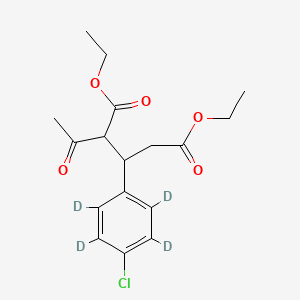

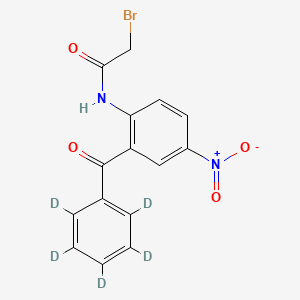

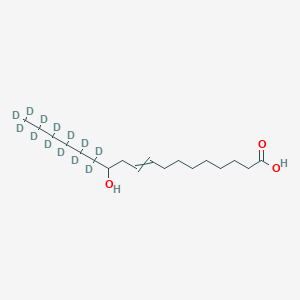
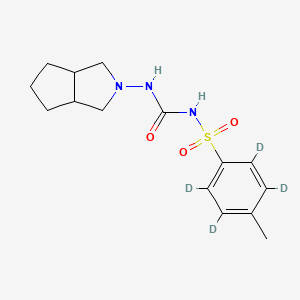
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
